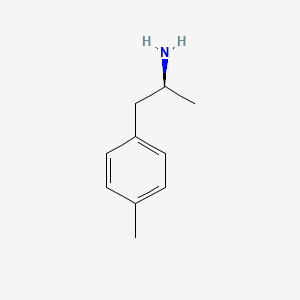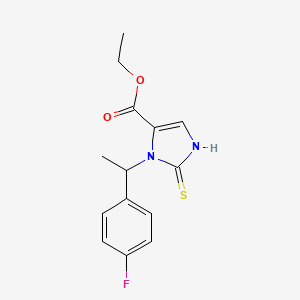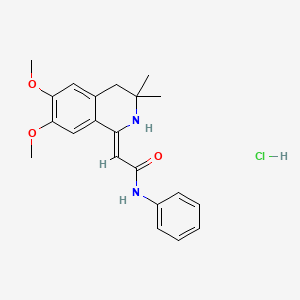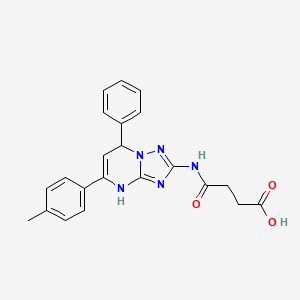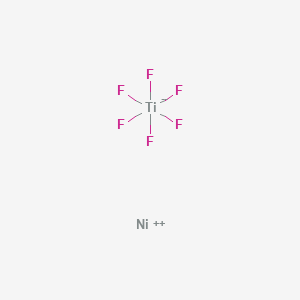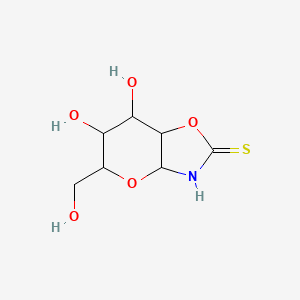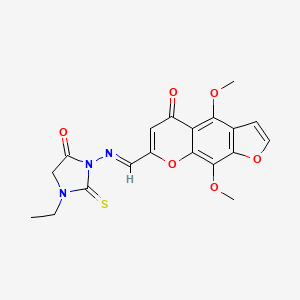
cis-2-Tridecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Tridecenal: is an organic compound with the chemical formula C13H24O . It is a type of aldehyde with a double bond in the cis configuration, which means the hydrogen atoms are on the same side of the double bond. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Tridecenal can be achieved through various methods. One common approach involves the hydroformylation of 1-dodecene, followed by isomerization to obtain the desired cis configuration. The reaction conditions typically involve the use of rhodium catalysts and high-pressure carbon monoxide and hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of corresponding alcohols or alkenes. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the formation of the aldehyde group .
Analyse Chemischer Reaktionen
Types of Reactions: cis-2-Tridecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like .
Reduction: It can be reduced to form corresponding alcohols using reducing agents such as or .
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Rhodium catalysts for hydroformylation.
Major Products Formed:
Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Aldehydes: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
cis-2-Tridecenal has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone signaling in insects and its potential as a bioactive compound.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the formulation of fragrances and flavoring agents due to its distinctive odor .
Wirkmechanismus
The mechanism of action of cis-2-Tridecenal involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to specific receptors and triggering downstream effects. For example, in insects, it can bind to pheromone receptors, leading to behavioral changes. In microbial systems, it can disrupt cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
cis-2-Tridecenal can be compared with other similar compounds, such as:
trans-2-Tridecenal: The trans isomer of 2-Tridecenal, which has different physical and chemical properties due to the different spatial arrangement of atoms.
cis-2-Decenal: A shorter-chain aldehyde with similar chemical properties but different applications.
cis-3-Hexenyl Acetate: Another aldehyde with a cis configuration, commonly used in flavor and fragrance industries .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields Its unique chemical structure and reactivity make it valuable in scientific research, industry, and potential therapeutic applications
Eigenschaften
CAS-Nummer |
71277-06-0 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
(Z)-tridec-2-enal |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-13H,2-10H2,1H3/b12-11- |
InChI-Schlüssel |
VMUNAKQXJLHODT-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCCCC/C=C\C=O |
Kanonische SMILES |
CCCCCCCCCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


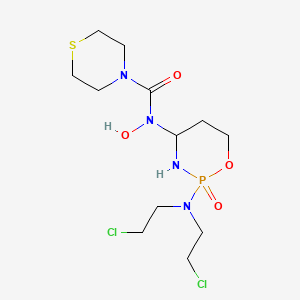

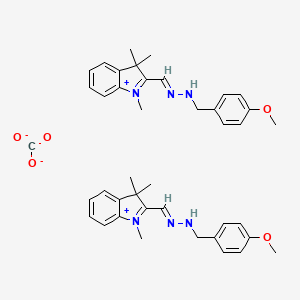
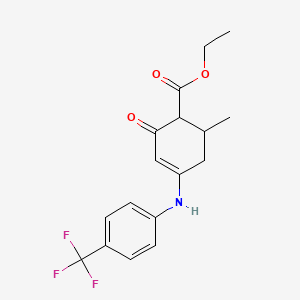
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
